4-(3-Fluorophenoxy)butane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C10H12ClFO3S |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
4-(3-fluorophenoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClFO3S/c11-16(13,14)7-2-1-6-15-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2 |
InChI Key |
XFKASDJUMYDSFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(3-Fluorophenoxy)butane-1-sulfonyl chloride
General Synthetic Strategy
The preparation of this compound typically involves two key steps:
- Formation of the phenoxybutane sulfonate intermediate by etherification of 3-fluorophenol with a butane-1-sulfonyl derivative or its precursor.
- Conversion of the sulfonate intermediate to the sulfonyl chloride via chlorination.
This approach is analogous to the synthesis of related compounds such as 4-(4-chlorophenoxy)butane-1-sulfonyl chloride, where the phenol derivative reacts with butane-1-sulfonyl chloride or related sulfonylating agents under basic conditions to form the phenoxybutane sulfonate, followed by chlorination to introduce the sulfonyl chloride group.
Etherification Step
- Reagents: 3-fluorophenol and butane-1-sulfonyl chloride or butane-1-sulfonyl derivatives.
- Conditions: Typically performed in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid formed.
- Solvent: Aprotic solvents such as dichloromethane or acetonitrile are commonly used.
- Temperature: Controlled temperatures (0°C to room temperature) to optimize yield and minimize side reactions.
This step forms the 4-(3-fluorophenoxy)butane-1-sulfonate intermediate.
Sulfonyl Chloride Formation
The sulfonate intermediate is then converted into the sulfonyl chloride. Several modern methods have been reported for efficient sulfonyl chloride synthesis, including:
Direct Chlorination with Sulfuryl Chloride or Thionyl Chloride
Traditional methods use reagents such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) to convert sulfonic acids or sulfonates into sulfonyl chlorides. However, these reagents can be harsh and require careful handling.
One-Pot Synthesis via Alkyl Halide to Sulfonyl Chloride Using Thiourea and N-Chloro-N-(phenylsulfonyl)benzene Sulfonamide (NCBSI)
A recently developed efficient and environmentally friendly method involves:
- Conversion of alkyl halides to S-alkyl isothiouronium salts by reaction with thiourea.
- Oxidative chlorosulfonation of these salts with NCBSI in acidic aqueous medium (2 M HCl) and acetonitrile solvent.
- This method yields alkyl sulfonyl chlorides in good to excellent yields (up to 96%) under mild conditions with easy workup and recyclability of reagents.
This telescoping approach can be adapted for the synthesis of this compound by starting from the corresponding alkyl halide precursor.
N-Chlorosuccinimide (NCS) Chlorosulfonation of S-Alkylisothiourea Salts
Another green method uses N-chlorosuccinimide to chlorosulfonate S-alkylisothiourea salts prepared from alkyl halides and thiourea. This method is practical, scalable, and environmentally friendly, with succinimide byproduct recyclable to NCS using sodium hypochlorite. The method is applicable to a variety of alkyl sulfonyl chlorides and can be adapted for the target compound.
Data Table: Summary of Preparation Methods for this compound and Related Sulfonyl Chlorides
Mechanistic Insights
The telescoping method using NCBSI proceeds via:
- Formation of S-alkyl isothiouronium salt from alkyl halide and thiourea.
- Oxidative chlorosulfonation by NCBSI in acidic aqueous medium.
- Hydrolysis and oxidation steps convert the intermediate to sulfinic acid, which is then chlorinated to sulfonyl chloride.
- The byproduct N-(phenylsulfonyl)benzene sulfonamide is recyclable back to NCBSI.
This mechanism allows mild, efficient synthesis with high atom economy and minimal waste.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group, which is a good leaving group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Scientific Research Applications
4-(3-Fluorophenoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenoxy)butane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic sites on target molecules . This reactivity is utilized in various chemical modifications and synthesis processes .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between 4-(3-fluorophenoxy)butane-1-sulfonyl chloride and analogous compounds:
†Calculated from molecular formula in .
Key Observations:
- Aromatic vs. Aliphatic Backbones: The biphenyl ether structure in 4-(3-fluorophenoxy)benzene-1-sulfonyl chloride contrasts with the aliphatic butane chain in the target compound, affecting rigidity and electronic properties.
- Substituent Effects: Electron-withdrawing groups (e.g., 3-fluorophenoxy) increase sulfonyl chloride reactivity, while electron-donating groups (e.g., tert-butoxy , dimethylamino ) may reduce it.
- Hydrophobicity : Longer alkyl chains (e.g., 4-methylpentyloxy ) or benzyloxy groups enhance lipophilicity, impacting solubility and membrane permeability.
Physicochemical Properties
- Reactivity: The 3-fluorophenoxy group in the target compound likely enhances electrophilicity at the sulfonyl chloride compared to tert-butoxy or dimethylamino analogs. Thioether-containing derivatives (e.g., phenylsulfanyl ) may exhibit distinct reactivity due to sulfur’s polarizability.
- Stability : Bulky substituents (e.g., tert-butoxy ) could sterically hinder hydrolysis, whereas electron-withdrawing fluorine may accelerate it.
- Boiling/Melting Points : Data gaps exist, but branched or hydrophobic substituents (e.g., 4-methylpentyloxy ) likely reduce melting points compared to aromatic analogs.
Biological Activity
4-(3-Fluorophenoxy)butane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.
Chemical Structure and Properties
The compound features a butane backbone with a sulfonyl chloride group, which is known for its electrophilic nature, allowing it to react with various nucleophiles. The presence of the 3-fluorophenoxy group enhances its reactivity and potential selectivity in biological systems.
The sulfonyl chloride functionality acts as a highly reactive electrophile, capable of forming covalent bonds with biological nucleophiles such as amino acids in proteins. This reactivity is crucial for its application in drug design and development.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound can exhibit antiviral properties. For example, structural analogs have been shown to inhibit HIV-1 protease effectively, demonstrating the potential for developing antiviral agents based on this scaffold .
Inhibition of Membrane Proteins
Research indicates that compounds containing the sulfonyl chloride moiety can inhibit membrane proteins at low pH levels. This inhibition can be particularly relevant in studying mechanisms involving TMEM206, a protein implicated in various cellular processes.
Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of sulfonamide derivatives against HIV strains. The results showed that certain derivatives exhibited significant inhibition of viral replication, suggesting that modifications to the sulfonyl chloride structure could enhance antiviral activity.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 26 | Protease Inhibition |
| Compound B | 14 | Reverse Transcriptase Inhibition |
Study 2: Inhibition of TMEM206
In another investigation, researchers explored the inhibitory effects of sulfonyl chlorides on TMEM206. The study found that this compound specifically inhibited TMEM206 at pH 4.5, highlighting its potential as a pharmacological tool in mechanistic studies.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of butane-1-sulfonyl chloride with 3-fluorophenol under acidic conditions. This method allows for high yields and purity essential for subsequent biological testing.
Applications:
- Medicinal Chemistry: As an intermediate in the synthesis of potential drugs targeting viral infections.
- Biological Research: Investigating the role of membrane proteins in cellular signaling pathways.
Q & A
Basic: What are the standard synthetic protocols for preparing 4-(3-fluorophenoxy)butane-1-sulfonyl chloride, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves sequential steps:
Etherification : Reacting 3-fluorophenol with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF) to form 4-(3-fluorophenoxy)butane.
Sulfonation : Treating the intermediate with chlorosulfonic acid to introduce the sulfonyl chloride group.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from dichloromethane/hexane) ensures ≥95% purity.
Critical parameters include temperature control during sulfonation (0–5°C to avoid side reactions) and stoichiometric excess of chlorosulfonic acid (1.5–2.0 equiv) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR :
- ¹H : Aromatic protons (δ 6.7–7.2 ppm, multiplet for 3-fluorophenoxy), butane chain protons (δ 1.6–1.8 ppm for CH₂, δ 3.9–4.1 ppm for OCH₂).
- ¹³C : Fluorine-coupled carbons (C-F coupling at ~160 ppm for aromatic C-F).
- IR : Strong S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) confirm sulfonyl chloride.
- Mass Spectrometry : ESI-MS ([M+H]+ at m/z 287.0) and isotopic patterns for Cl/F validate the molecular formula .
Advanced: How does the fluorine substituent on the phenoxy group influence regioselectivity in nucleophilic substitution reactions compared to non-fluorinated analogs?
Methodological Answer:
The 3-fluorophenoxy group enhances electrophilicity at the sulfonyl chloride via inductive effects (-I of F), accelerating reactions with amines or alcohols. Compared to non-fluorinated analogs (e.g., 4-phenoxybutane-1-sulfonyl chloride), fluorination reduces electron density at the sulfur center, favoring SN2 mechanisms. This is corroborated by kinetic studies showing a 2–3× rate increase in sulfonamide formation with aliphatic amines .
Advanced: How can researchers resolve contradictions in reported reaction pathways (e.g., competing sulfonamide vs. sulfonate formation)?
Methodological Answer:
Contradictions often arise from solvent polarity or nucleophile strength:
- Polar aprotic solvents (e.g., DMF): Favor sulfonamide formation with amines due to enhanced nucleophilicity.
- Protic solvents (e.g., MeOH): Promote sulfonate formation via alcoholysis.
To validate pathways:
Conduct kinetic monitoring (in situ IR or LC-MS).
Use computational modeling (DFT) to compare transition-state energies for competing mechanisms .
Advanced: What strategies optimize the design of this compound derivatives for targeted enzyme inhibition?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Phenoxy modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for covalent enzyme inhibition.
- Butane chain elongation : Replace butane with PEG-like spacers to improve solubility and binding entropy.
- Biochemical assays : Screen derivatives against serine hydrolases or proteases, using fluorogenic substrates to quantify IC₅₀ values.
Example: A 2024 study showed that a 4-(3-fluoro-5-nitrophenoxy) variant achieved 10 nM IC₅₀ against trypsin-like proteases .
Advanced: How does steric hindrance from the butane chain impact cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids?
Methodological Answer:
The butane spacer reduces steric clash in cross-couplings compared to shorter chains (e.g., ethane). Key considerations:
- Catalyst selection : Pd(PPh₃)₄ outperforms bulky ligands (e.g., XPhos) due to lower steric demand.
- Reaction conditions : Use toluene/EtOH (3:1) at 80°C for 12 hours, achieving >70% yield in biphenyl sulfonamide synthesis.
Contrast with 4-(3-fluorophenoxy)ethane-1-sulfonyl chloride, where yields drop to <40% under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
